
3-Ethyl-3-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methylheptan-2-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of an ethyl and a methyl group attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylheptan-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-ethyl-3-methylhept-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired ketone.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
3-Ethyl-3-methylheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methylheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-methylheptane: A similar branched alkane with a different position of the methyl group.
3-Methyl-3-penten-2-one: An unsaturated ketone with a similar structure but containing a double bond.
3-Heptanone: A straight-chain ketone with a similar carbon backbone but lacking the branching.
Uniqueness
3-Ethyl-3-methylheptan-2-one is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the heptane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Properties
CAS No. |
58766-08-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-ethyl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3 |
InChI Key |
MHHKIXQFQTYASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


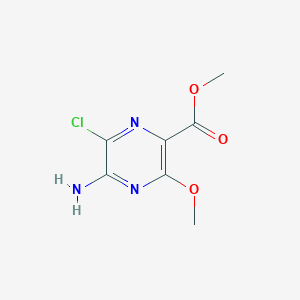
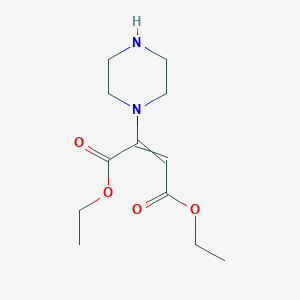
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

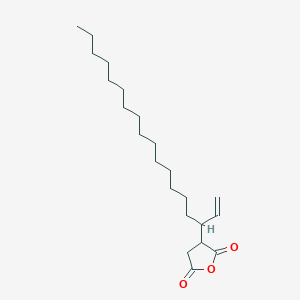
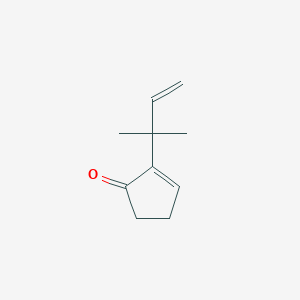

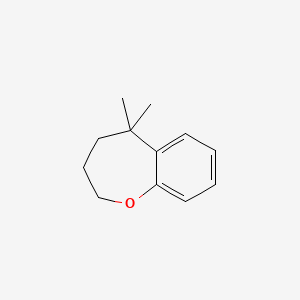
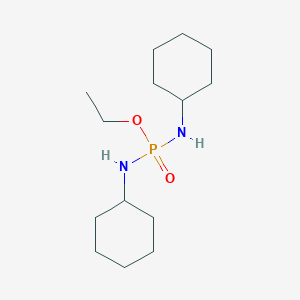
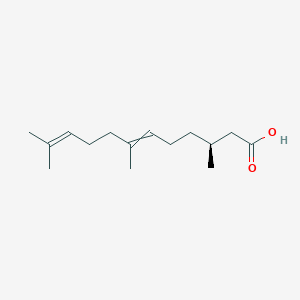
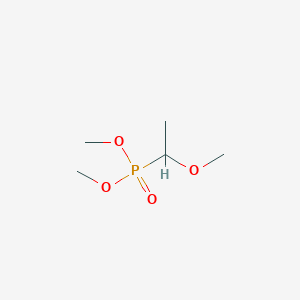
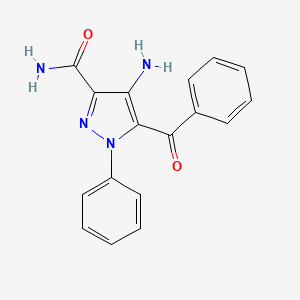
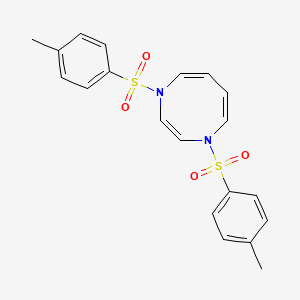
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
